2-Propen-1-amine, acetate

Description

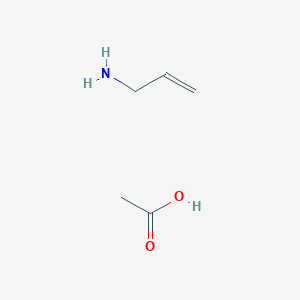

2-Propen-1-amine, commonly known as allylamine, is a primary amine with the molecular formula C₃H₇N (molecular weight: 57.09 g/mol) and CAS number 107-11-9 . Its IUPAC name is 3-aminopropene, and it is characterized by a terminal amine group attached to an allyl backbone (CH₂=CHCH₂NH₂). Key properties include:

- Vapor pressure: 196 mm Hg at 20°C

- Water solubility: Miscible

- Hazards: Highly flammable (flash point: -29°C) and toxic, with a reported toxic endpoint of 0.0032 mg/L in air .

Allylamine exhibits antimicrobial activity, as demonstrated in studies involving Streptomyces cyaneofuscatus . It is also a precursor in synthesizing polymers and pharmaceuticals, such as its hydrochloride salt (CAS 10017-11-5), used in N-carboxyanhydride (NCA) monomer preparation .

Properties

CAS No. |

84158-10-1 |

|---|---|

Molecular Formula |

C5H11NO2 |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

acetic acid;prop-2-en-1-amine |

InChI |

InChI=1S/C3H7N.C2H4O2/c1-2-3-4;1-2(3)4/h2H,1,3-4H2;1H3,(H,3,4) |

InChI Key |

VRQIXCOIBHRSSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C=CCN |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in allylamine acetate acts as a nucleophile, enabling alkylation and acylation reactions:

Alkylation with alkyl halides :

Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines:

Acylation with acyl chlorides :

Forms amides when treated with acyl chlorides (e.g., acetyl chloride):

The acetate ion moderates reactivity by buffering the reaction medium, preventing excessive protonation of the amine .

Michael Addition

The amine group participates in conjugate additions to α,β-unsaturated carbonyl compounds:

This reaction is critical in synthesizing β-amino esters, with the acetate enhancing solubility in polar solvents .

Imine Formation

Under acidic conditions, allylamine acetate reacts with aldehydes (e.g., formaldehyde) to form imines:

This intermediate is pivotal in multicomponent reactions like the Petasis reaction, enabling allyl amine synthesis .

Polymerization Reactions

Allylamine acetate serves as a monomer in polymer synthesis. For example, it reacts with (chloromethyl)oxirane carbonate to form stabilized polymers:

| Reaction Component | Role | Outcome |

|---|---|---|

| Allylamine acetate | Monomer | Forms polymer backbone via amine-epoxide linkage |

| Sodium carbonate | Stabilizer | Enhances disintegration properties |

| (Chloromethyl)oxirane | Crosslinking agent | Introduces carbonate functionality |

This process yields tablets with controlled release profiles, used in pharmaceutical formulations .

Acid-Base Reactions

The acetate counterion enables reversible proton transfer:

In acidic environments, the free amine is regenerated, facilitating its use in pH-sensitive applications .

Comparative Reactivity Insights

| Reaction Type | Key Reagents | Products | Industrial Relevance |

|---|---|---|---|

| Nucleophilic substitution | Alkyl halides, acyl chlorides | Secondary amines, amides | Pharmaceutical intermediates |

| Michael addition | α,β-unsaturated carbonyls | β-Amino esters | Polymer precursors |

| Polymerization | Epoxides, stabilizers | Crosslinked polymers | Drug delivery systems |

Mechanistic Considerations

-

Nucleophilicity : The amine’s lone pair drives reactivity, while acetate modulates pH to optimize reaction rates.

-

Steric Effects : The allyl group’s planar structure minimizes steric hindrance, favoring addition reactions .

-

Solubility : Acetate enhances solubility in aqueous media, broadening utility in green chemistry applications .

Comparison with Similar Compounds

Triallylamine (N,N-Diallylprop-2-en-1-amine)

Diallylamine (N-2-Propenyl-2-propen-1-amine)

N-Ethylallylamine (Allylethylamine)

Allylamine Hydrochloride

- Molecular formula : C₃H₈ClN

- Molecular weight : 93.56 g/mol

- CAS : 10017-11-5

- Applications : Critical in synthesizing block copolypeptoids via NCA intermediates .

Data Tables

Table 1: Physical and Chemical Properties

Research Findings

- Antimicrobial Activity : Allylamine demonstrates antibacterial properties in Streptomyces strains, likely due to its reactive amine group disrupting microbial membranes . In contrast, triallylamine and diallylamine lack similar documented activity.

- Synthetic Utility : Allylamine hydrochloride is pivotal in producing stimuli-responsive polymers, highlighting its role in advanced material science .

- Toxicity Profile : Allylamine’s low toxic endpoint (0.0032 mg/L) necessitates stringent handling protocols, whereas derivatives like N-ethylallylamine have less stringent safety data .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2-Propen-1-amine acetate in laboratory settings?

- Methodological Answer : The acetate salt can be synthesized by neutralizing 2-Propen-1-amine (allylamine) with acetic acid in a stoichiometric ratio. The reaction is typically conducted under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the amine. After mixing, the product is crystallized using a non-polar solvent like diethyl ether. Purity is confirmed via titration or NMR to verify the absence of unreacted starting materials. Handling precautions, such as using fume hoods and PPE, are critical due to the compound’s reactivity .

Q. How can researchers confirm the structural integrity of 2-Propen-1-amine acetate post-synthesis?

- Methodological Answer : Spectroscopic techniques are essential:

- NMR : The acetate counterion appears as a singlet at ~1.9–2.1 ppm (¹H) and ~170–175 ppm (¹³C). The allylic protons of the amine resonate as a multiplet between 5.0–5.8 ppm.

- IR : The carboxylate group (COO⁻) exhibits asymmetric stretching at ~1550–1610 cm⁻¹.

- Mass Spectrometry : The molecular ion peak (m/z) corresponds to the combined molecular weight of 2-Propen-1-amine (71.08 g/mol) and acetate (59.04 g/mol) .

Advanced Research Questions

Q. What experimental strategies can mitigate instability issues in 2-Propen-1-amine acetate during long-term storage?

- Methodological Answer : Stability is influenced by moisture and temperature. Recommendations include:

- Storing the compound in airtight, amber glass containers under inert gas (argon).

- Adding desiccants (e.g., molecular sieves) to prevent hydrolysis of the acetate group.

- Conducting accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to assess degradation pathways. Analytical methods like HPLC can track decomposition products (e.g., free amine or acetic acid) .

Q. How can researchers resolve contradictions in reported reaction yields when using 2-Propen-1-amine acetate in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or competing side reactions (e.g., oxidation). Systematic approaches include:

- Design of Experiments (DoE) : Vary parameters (solvent, catalyst loading, temperature) to identify optimal conditions.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in the amine) or trapping agents (e.g., TEMPO) to detect intermediates.

- Product Characterization : Compare yields using HPLC or GC-MS to distinguish between desired products and byproducts .

Q. What analytical methods are suitable for distinguishing 2-Propen-1-amine acetate from its free amine form in complex reaction mixtures?

- Methodological Answer :

- Ion Chromatography : Quantifies free acetate ions in solution.

- Potentiometric Titration : Measures pH changes to differentiate protonated amine (free base) and its salt.

- X-ray Diffraction (XRD) : Crystal structures of the acetate salt differ markedly from the free amine .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic efficiency of 2-Propen-1-amine acetate in asymmetric synthesis?

- Methodological Answer : Contradictions may stem from chiral induction variability. Steps to resolve:

- Replicate Conditions : Reproduce reported protocols exactly, including catalyst source and solvent purity.

- Enantiomeric Excess (ee) Analysis : Use chiral HPLC or polarimetry to verify stereochemical outcomes.

- Computational Modeling : Perform DFT calculations to predict preferred transition states and compare with experimental data .

Methodological Best Practices

Q. What safety protocols are critical when handling 2-Propen-1-amine acetate in aqueous solutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.